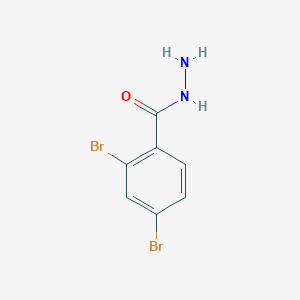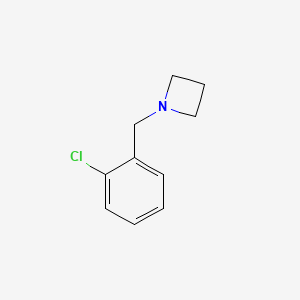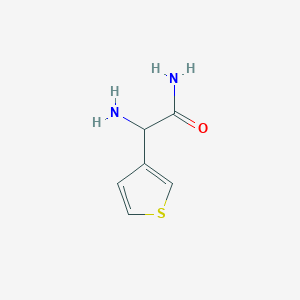
2,4-Dibromobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromobenzohydrazide is an organic compound with the molecular formula C7H6Br2N2O It is a derivative of benzohydrazide, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzohydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
2,4-Dibromobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism by which 2,4-Dibromobenzohydrazide exerts its effects is primarily through its interaction with biological molecules. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell wall components .
Comparación Con Compuestos Similares
2,4-Dibromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide (SB-AF-1002): This compound has shown significant antifungal activity and is structurally similar to 2,4-Dibromobenzohydrazide.
4-Bromo-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13): Another derivative with potent antifungal properties.
Uniqueness: this compound is unique due to its specific bromine substitutions, which confer distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives
Propiedades
Fórmula molecular |
C7H6Br2N2O |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
2,4-dibromobenzohydrazide |
InChI |
InChI=1S/C7H6Br2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Clave InChI |
XOAHTOQIWOEHLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)




